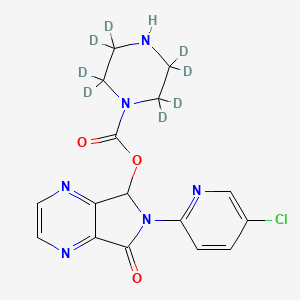
N-Desmethyl Zopiclone-d8 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Zopiclone-d8 Dihydrochloride is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled analog of N-Desmethyl Zopiclone, which is an inactive metabolite of Zopiclone, a sedative-hypnotic drug used to treat insomnia . The compound is often used in pharmacokinetic studies to trace and quantify the behavior of Zopiclone in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Dihydrochloride involves the deuteration of N-Desmethyl Zopiclone. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the N-Desmethyl Zopiclone molecule.
Hydrochloride Formation: Conversion of the deuterated compound into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
化学反応の分析
Types of Reactions
N-Desmethyl Zopiclone-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding oxide.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Desmethyl Zopiclone-d8 N-oxide, while reduction could produce a fully reduced analog .
科学的研究の応用
N-Desmethyl Zopiclone-d8 Dihydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic Studies: To trace and quantify the behavior of Zopiclone in biological systems.
Drug Metabolism: Understanding the metabolic pathways and identifying metabolites.
Neuroscience Research: Studying the effects on GABA receptors and other neurological targets.
Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
作用機序
類似化合物との比較
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog, which is also an inactive metabolite of Zopiclone.
Zopiclone: The parent compound, used as a sedative-hypnotic drug.
Eszopiclone: An enantiomer of Zopiclone, used for similar therapeutic purposes.
Uniqueness
N-Desmethyl Zopiclone-d8 Dihydrochloride is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification .
特性
分子式 |
C16H15ClN6O3 |
|---|---|
分子量 |
382.83 g/mol |
IUPAC名 |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
InChIキー |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


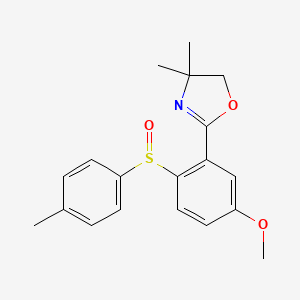
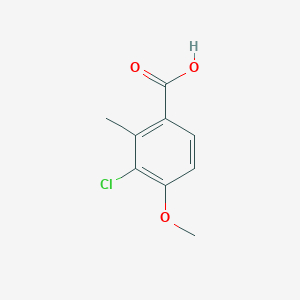

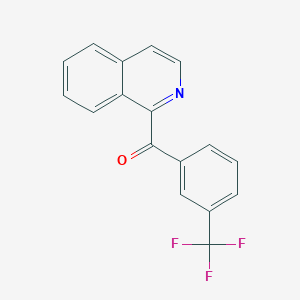
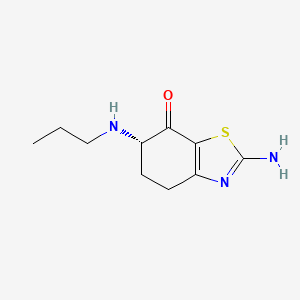
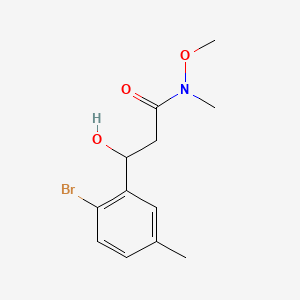
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
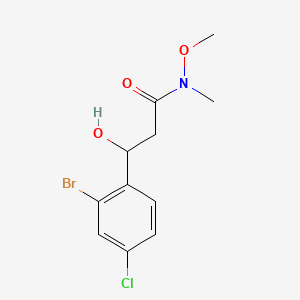
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
